4-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine 4-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 2640960-07-0
VCID: VC11859862
InChI: InChI=1S/C14H22N4O/c1-11-2-6-15-14(16-11)17-12-3-7-18(10-12)13-4-8-19-9-5-13/h2,6,12-13H,3-5,7-10H2,1H3,(H,15,16,17)
SMILES: CC1=NC(=NC=C1)NC2CCN(C2)C3CCOCC3
Molecular Formula: C14H22N4O
Molecular Weight: 262.35 g/mol

4-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine

CAS No.: 2640960-07-0

Cat. No.: VC11859862

Molecular Formula: C14H22N4O

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine - 2640960-07-0

Specification

CAS No. 2640960-07-0
Molecular Formula C14H22N4O
Molecular Weight 262.35 g/mol
IUPAC Name 4-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine
Standard InChI InChI=1S/C14H22N4O/c1-11-2-6-15-14(16-11)17-12-3-7-18(10-12)13-4-8-19-9-5-13/h2,6,12-13H,3-5,7-10H2,1H3,(H,15,16,17)
Standard InChI Key NOPWFQUFSVTDKZ-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)NC2CCN(C2)C3CCOCC3
Canonical SMILES CC1=NC(=NC=C1)NC2CCN(C2)C3CCOCC3

Introduction

Structural Characteristics and Synthesis

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous pyrimidine-pyrrolidine derivatives are synthesized through:

  • Nucleophilic substitution: Reacting 4-methyl-2-chloropyrimidine with 1-(oxan-4-yl)pyrrolidin-3-amine under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents like DMF .

  • Reductive amination: Coupling aldehyde intermediates with amines using sodium triacetoxyborohydride (NaBH(OAc)3_3) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H22N4O\text{C}_{14}\text{H}_{22}\text{N}_4\text{O}
Molecular Weight262.35 g/mol
logP (Predicted)~1.6–2.1
SolubilityModerate in DMSO, low in water

Biological Activity and Mechanisms

CompoundTargetIC50_{50}ApplicationSource
PF-04447943PDE9A3.2 nMAlzheimer’s disease
PI3Kδ inhibitor (cmpd 5)PI3Kδ12 nMAutoimmune diseases

Pharmacokinetic Predictions

  • Blood-Brain Barrier (BBB) Permeability: The oxane moiety enhances lipophilicity, potentially enabling CNS penetration .

  • Metabolic Stability: Pyrrolidine rings often resist cytochrome P450 oxidation, suggesting favorable metabolic profiles .

Applications in Drug Discovery

Oncology

Pyrimidine derivatives are explored as kinase inhibitors. For example, substituted N-pyrimidin-4-yl-3-aminopyrrolo[3,4-c]pyrazoles show protein kinase C (PKC) inhibition, relevant in leukemia and solid tumors .

Neurodegenerative Diseases

PDE9A inhibitors like PF-04447943 improve synaptic plasticity, positioning this compound as a candidate for Alzheimer’s or Parkinson’s disease .

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the oxane or pyrrolidine substituents to optimize target affinity .

  • In Vivo Efficacy Studies: Testing in neurodegenerative or oncology models to validate mechanistic hypotheses .

  • Formulation Development: Enhancing aqueous solubility via prodrug strategies or salt formation.

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